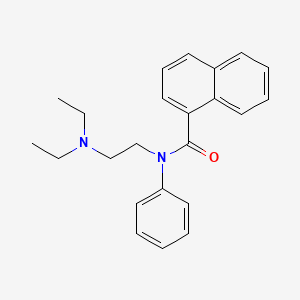
1-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)-N-phenyl- is a chemical compound known for its unique structure and properties. It is often studied for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s structure includes a naphthalene ring, a carboxamide group, and a diethylaminoethyl-phenyl substituent, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
The synthesis of 1-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)-N-phenyl- typically involves multiple steps, including the formation of the naphthalenecarboxamide core and the introduction of the diethylaminoethyl-phenyl group. Common synthetic routes include:
Formation of Naphthalenecarboxamide Core: This step involves the reaction of naphthalene with a carboxylating agent under specific conditions to form the naphthalenecarboxamide intermediate.
Introduction of Diethylaminoethyl-Phenyl Group: The intermediate is then reacted with diethylaminoethyl-phenyl reagents under controlled conditions to yield the final compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Analyse Chemischer Reaktionen
1-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)-N-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on specific biological pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of 1-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)-N-phenyl- can be compared with other similar compounds, such as:
N-(2-diethylaminoethyl)naphthalene-1-carboxamide: This compound has a similar structure but may differ in its specific substituents and resulting properties.
1-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-: This compound includes a dimethoxyphenyl group, which can influence its chemical behavior and applications.
N-(2-NAPHTHYL)-1-NAPHTHALENECARBOXAMIDE: This compound has a naphthyl group, providing different chemical and biological properties.
Eigenschaften
CAS-Nummer |
50341-66-7 |
|---|---|
Molekularformel |
C23H26N2O |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
N-[2-(diethylamino)ethyl]-N-phenylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C23H26N2O/c1-3-24(4-2)17-18-25(20-13-6-5-7-14-20)23(26)22-16-10-12-19-11-8-9-15-21(19)22/h5-16H,3-4,17-18H2,1-2H3 |
InChI-Schlüssel |
XTVPVXPRVBJYPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN(C1=CC=CC=C1)C(=O)C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


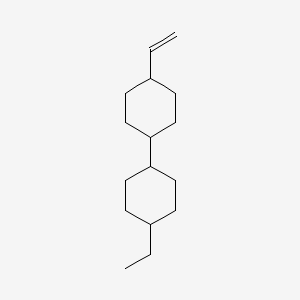

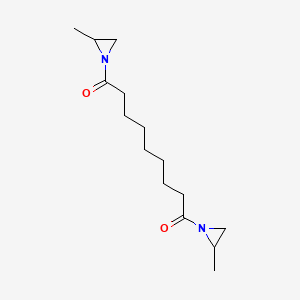
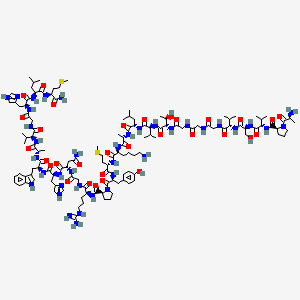

![Quinolinium, 1-ethyl-2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-6-methoxy-, iodide](/img/structure/B13796181.png)

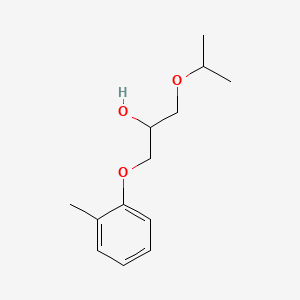
![1-[2-(2-Thienyl)ethyl]-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13796209.png)


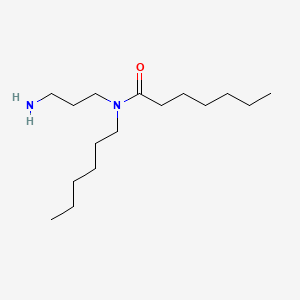
![Butanoic acid, heptafluoro-, 4-[2-[(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)amino]ethyl]phenyl ester](/img/structure/B13796240.png)

